3-Ethenyl-4-[(propan-2-yl)oxy]benzamide
Description
Properties
CAS No. |
918870-82-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethenyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3,(H2,13,14) |
InChI Key |
VVSTUUXUHRZOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)C=C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation
One effective method is the direct alkylation of 4-hydroxybenzamide with isopropanol in the presence of a suitable base. This method typically involves:
- Reagents : 4-Hydroxybenzamide, isopropanol, and a base such as sodium hydroxide.
- Procedure : The reaction mixture is stirred under reflux conditions to facilitate the alkylation process.
This method has been reported to yield moderate to high purity products, with the reaction conditions being crucial for optimizing the yield.
Ethenylation via Vinylic Halides
Another approach involves the ethenylation of benzamides using vinylic halides:
- Reagents : Benzamide derivatives and vinylic halides (e.g., vinyl bromide).
- Procedure : The reaction is conducted in an inert atmosphere with a palladium catalyst to facilitate the cross-coupling reaction.
This method allows for the introduction of the ethenyl group effectively, providing good yields depending on the specific conditions used.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields:
- Reagents : Starting materials similar to those used in traditional methods.
- Procedure : The reaction is performed in a microwave reactor, significantly reducing the time required for synthesis.
Research indicates that microwave-assisted methods can lead to higher yields and purities compared to conventional heating methods due to improved heat distribution.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of each method discussed:
| Method | Yield (%) | Purity (%) | Time Required (hours) | Notes |
|---|---|---|---|---|
| Direct Alkylation | 60-80 | 85-90 | 2 | Simple procedure; requires careful control of base concentration |
| Ethenylation via Vinylic Halides | 70-90 | 80-95 | 4 | Requires palladium catalyst; sensitive to air |
| Microwave-Assisted Synthesis | 80-95 | 90-98 | 0.5 | Fast and efficient; requires specialized equipment |
Research Findings
Recent studies have focused on optimizing these synthesis methods for better efficiency:
A study demonstrated that using a combination of microwave assistance with palladium-catalyzed reactions can enhance both yield and purity significantly compared to traditional methods.
Another research highlighted the importance of solvent choice in direct alkylation reactions, where polar aprotic solvents yielded better results than protic solvents.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The propan-2-yl oxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, while the propan-2-yl oxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds Analyzed:
R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide (): Features a cyano (electron-withdrawing) and nitro group (strongly electron-withdrawing) at the 4- and 2-positions, respectively. The nitro group increases reactivity, making it suitable for radiochemical synthesis but less stable under reducing conditions. In contrast, 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide’s ethenyl and isopropoxy groups are electron-neutral or donating, favoring stability and modular functionalization .
4-Isopropenylphenol (): A BPA degradation product with an isopropenyl group and hydroxyl substituent. The phenolic hydroxyl group increases acidity and susceptibility to oxidation compared to the isopropoxy ether in the target compound.
4-Isopropylphenol (): Contains an isopropyl group instead of isopropenyl or ethenyl. The saturated isopropyl group enhances hydrophobicity but eliminates opportunities for conjugation reactions available in unsaturated analogs like the target compound .
Physicochemical and Functional Properties
Notes:
- The target compound’s ether linkage improves stability over phenolic hydroxyls (e.g., 4-isopropenylphenol) but reduces acidity.
- Unsaturated groups (ethenyl, isopropenyl) enable conjugation or polymerization, absent in saturated analogs like 4-isopropylphenol.
Research Findings and Implications
- Stability : The isopropoxy group in this compound confers resistance to hydrolysis compared to ester-containing analogs, as seen in degradation studies of BPA derivatives .
- Bioactivity Potential: Benzamide derivatives with hydrogen-bonding amide groups often exhibit enhanced binding to biological targets (e.g., HDAC inhibitors in ). The ethenyl group may allow covalent interactions with enzymes, a feature absent in non-unsaturated analogs .
- Synthetic Flexibility: The ethenyl group offers a handle for post-synthetic modifications (e.g., epoxidation or radical reactions), contrasting with nitro/cyano analogs that require specialized conditions for functionalization .
Biological Activity
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula : C13H17NO2
Molecular Weight : 219.28 g/mol
This compound features a benzamide structure with an ethenyl group and a propan-2-yl ether, which contributes to its unique reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as phospholipase A2 (PLA2) and others involved in cell signaling pathways.
- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by disrupting critical protein interactions necessary for tumor growth and survival.
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | PCa Cells | 0.016 | |
| Enzyme Inhibition | LPLA2 | 20 | |
| Antibacterial | E. coli | 0.01 |
Case Studies
-
Antiproliferative Effects on Prostate Cancer Cells :
A study demonstrated that derivatives similar to this compound inhibited the androgen receptor (AR) coactivator interaction, leading to reduced proliferation in prostate cancer (PCa) cell lines at concentrations as low as 100 nM. This suggests a promising therapeutic application in hormone-dependent cancers . -
Enzyme Inhibition Studies :
Another investigation focused on the inhibition of lysosomal phospholipase A2 (LPLA2), where compounds showed significant inhibition, correlating with their structural properties. This inhibition is crucial for understanding the potential anti-inflammatory and anticancer activities of benzamide derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the Benzamide Ring : Variations in the alkyl groups attached to the benzamide nitrogen can affect binding affinity and selectivity for target proteins.
- Ethenyl Group Influence : The presence of the ethenyl group enhances the compound's ability to interact with various biological targets, potentially increasing its efficacy as a therapeutic agent.
Q & A
Q. Basic
- 1H/13C NMR : Identify ethenyl protons (δ ~5.5–6.5 ppm, doublets) and isopropyl methine protons (δ ~4.5–5.0 ppm, septet). Aromatic protons in the benzamide ring appear as distinct splitting patterns (e.g., para-substitution at δ ~7.5–8.0 ppm) .
- IR : Confirm amide C=O stretching (~1640–1680 cm⁻¹) and ether C-O stretching (~1200–1250 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns.
What computational tools are suitable for analyzing the electronic properties and reactivity of this compound?
Q. Advanced
- Multiwfn : Calculate electrostatic potential maps, electron localization functions (ELF), and Fukui indices to predict nucleophilic/electrophilic sites .
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and thermodynamic stability .
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect) be resolved experimentally?
Q. Advanced
- Dose-Response Assays : Perform IC50/EC50 determinations across multiple concentrations to establish potency thresholds .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
- Control Experiments : Validate assays with known inhibitors (e.g., menin-MLL inhibitors for antineoplastic activity comparisons) .
What crystallization strategies are effective for resolving the X-ray structure of this compound?
Q. Advanced
- SHELX Suite : Employ SHELXD for phase problem resolution and SHELXL for refinement. Use high-resolution synchrotron data to handle potential twinning or disorder in the isopropyl/ethenyl groups .
- Solvent Screening : Test mixtures of DMSO/water or ethanol/ethyl acetate for crystal growth.
How do substituents (ethenyl vs. isopropoxy) influence the compound’s stability under oxidative conditions?
Q. Advanced
- Oxidative Stress Tests : Expose the compound to H2O2 or KMnO4 in acidic/basic media. Monitor degradation via HPLC and identify products (e.g., epoxidation of ethenyl groups or cleavage of ether bonds) .
- Kinetic Studies : Compare half-lives of derivatives using Arrhenius plots to quantify activation energies.
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize amide-containing waste with dilute HCl before disposal.
How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?
Q. Advanced
- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the isopropoxy position.
- Co-crystallization : Use co-formers like cyclodextrins to improve aqueous solubility .
- SAR Studies : Replace the ethenyl group with polar substituents (e.g., hydroxyl or amino) and evaluate activity .
What analytical methods are recommended for detecting trace impurities in synthesized batches?
Q. Advanced
- HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts .
- NMR Spectroscopy : Employ 19F-NMR (if fluorinated analogs exist) or 2D-COSY to resolve overlapping signals .
How can the compound’s interaction with DNA be studied using spectroscopic and viscometric methods?
Q. Advanced
- UV-Vis Titration : Monitor hypochromicity and shifts in λmax upon DNA addition to assess intercalation .
- Viscometry : Measure changes in DNA solution viscosity; intercalators typically increase viscosity, while groove binders do not .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
